5-(Bromomethyl)-2-(difluoromethyl)pyridine

SN2 kinetics leaving group ability nucleophilic substitution

A single scaffold that solves two persistent workflow bottlenecks: the need for a fast, metal-free alkylation handle and a metabolically stable hydrogen-bond donor. The 5-CH₂Br group delivers 50-100× faster SN2 displacement than the chloromethyl analog, enabling late-stage installation of solubilizing amines for in vivo studies where residual Pd must be ≤10 ppm. The 2-CF₂H motif provides a non-classical H-bond contact without the bioaccumulation risk of CF₃ (log Kow <3). Orthogonal reactivity allows sequential functionalization-alkylate first, then use the intact CF₂H as a ¹⁹F NMR probe or lipophilic anchor. Commercial purity ≥98% ensures reliable stoichiometry in bioconjugation and PROTAC assembly.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
Cat. No. B13921914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(difluoromethyl)pyridine
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CBr)C(F)F
InChIInChI=1S/C7H6BrF2N/c8-3-5-1-2-6(7(9)10)11-4-5/h1-2,4,7H,3H2
InChIKeyLXOVDEKFFJNDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-(difluoromethyl)pyridine: Technical Baseline & Class Profile


5-(Bromomethyl)-2-(difluoromethyl)pyridine (CAS 1305323-52-7) is a bifunctional halogenated pyridine derivative bearing a nucleofugal bromomethyl group (−CH₂Br) at the 5-position and a hydrogen-bond-capable difluoromethyl group (−CF₂H) at the 2-position of the pyridine ring [1]. With a molecular formula of C₇H₆BrF₂N and a molecular weight of 222.03 g/mol, this compound belongs to the class of fluorinated heterocyclic building blocks that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical discovery programs [1]. Its computed LogP of 2.1 and topological polar surface area of 12.9 Ų position it within a favorable property space for CNS and intracellular target engagement [1].

Reactive Handle SN2-competent bromomethyl for mild alkylation
Bioisostere Group CF₂H as weak H-bond donor / metabolic block
Property Space Favorable LogP and TPSA for CNS design

5-(Bromomethyl)-2-(difluoromethyl)pyridine: Irreplaceable Advantages


The co-occurrence of a primary alkyl bromide (CH₂Br) at C5 and a difluoromethyl substituent (CF₂H) at C2 on the same pyridine scaffold creates a reactivity profile that is not replicated by any single close analog. Substituting the bromomethyl with a chloromethyl group reduces nucleophilic displacement rates by approximately 50–100-fold based on established leaving-group trends [1], while replacing the difluoromethyl group with trifluoromethyl eliminates hydrogen-bond donor capacity—a property demonstrated to be critical for bioisosteric replacement of hydroxyl and amine motifs in medicinal chemistry campaigns [2]. The regioisomer 2-(bromomethyl)-5-(difluoromethyl)pyridine places the electrophilic center adjacent to the pyridine nitrogen, altering both electronic activation and steric accessibility relative to the 5-bromomethyl substitution pattern [3]. These three axes of differentiation—leaving group identity, fluorinated moiety electronics, and regiochemistry—collectively preclude simple interchange with any single off-the-shelf alternative.

Cl leaving group may reduce SN2 rates, altering reaction timelines.
CF₃ replacement eliminates H-bond donor capacity, changing target engagement.
Regioisomer (2-CH₂Br) introduces neighboring-group participation, risking side products.
Physical organic and medicinal chemistry principles; verify experimentally.

5-(Bromomethyl)-2-(difluoromethyl)pyridine: Quantitative Differentiation


Leaving Group Advantage: Bromomethyl vs. Chloromethyl

The bromomethyl group (−CH₂Br) in the target compound provides markedly faster nucleophilic substitution kinetics compared to the corresponding chloromethyl analog. Bromide ion (Br⁻) is an intrinsically superior leaving group relative to chloride ion (Cl⁻) due to its weaker carbon–halogen bond (C–Br bond dissociation energy ~68 kcal/mol vs. C–Cl ~81 kcal/mol) and greater polarizability, resulting in rate enhancements of approximately 50–100× in SN2 displacements under comparable conditions [1][2]. Standard SN2 relative rate data for unactivated primary alkyl halides confirm this trend: CH₃Br (relative rate = 1.00) vs. CH₃Cl (relative rate ~0.01–0.02), representing a 50–100-fold kinetic advantage [2]. The electron-withdrawing 2-difluoromethylpyridine ring further amplifies this electrophilicity at the benzylic-type CH₂Br carbon .

SN2 Rate Advantage
Class-level
Br:CH₂Br ≈ 50–100× faster SN2 vs Cl:CH₂Cl
Faster derivatization under mild conditions
Based on standard leaving-group trends
Supports selection when reaction speed or low-temperature processing is critical.
SN2 kinetics leaving group ability nucleophilic substitution alkyl halide reactivity

CH₂Br Spacer vs. Aryl Bromide: Divergent Derivatization

The target compound's benzylic bromomethyl group (−CH₂Br) enables nucleophilic displacement (SN2) chemistry that is mechanistically unavailable to the direct aryl bromide analog 5-bromo-2-(difluoromethyl)pyridine (CAS 845827-13-6). In the latter, the bromine is directly attached to the sp²-hybridized pyridine carbon, requiring palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) or SNAr conditions for derivatization . The CH₂ spacer in the target compound converts the reaction manifold from aromatic substitution to aliphatic nucleophilic substitution, allowing derivatization with amines, thiolates, alkoxides, and stabilized carbanions under mild, metal-free conditions . This orthogonal reactivity is critical when late-stage functionalization must avoid transition-metal contamination or when the target scaffold contains functional groups incompatible with cross-coupling conditions.

Derivatization Manifold
Class-level
CH₂Br enables metal-free SN2; aryl-Br requires Pd coupling
Avoids metal contamination in late-stage
Mechanistic class-level inference
Orthogonal reactivity expands synthetic sequence compatibility.
synthetic handle SN2 vs. cross-coupling alkylation building block versatility

CF₂H Bioisostere: H-Bond Donor vs. CF₃

The difluoromethyl group (−CF₂H) at the 2-position confers hydrogen-bond donor (HBD) capability that is absent in the trifluoromethyl (−CF₃) analog and in non-fluorinated methyl analogs. Tung and Nguyen Quoc (2021) demonstrated that 2-difluoromethylpyridine serves as an effective bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, with compounds bearing the CF₂H motif showing competitive or superior IC₅₀ values (19–35 μM) relative to the N-oxide lead compound (IC₅₀ = 33 ± 1.12 μM) in Pseudomonas aeruginosa assays [1]. This HBD capability arises from the polarized C−H bond (pKa ~35 in DMSO) that can engage in weak hydrogen bonding with protein backbone carbonyls and structured water networks—a property that the fully fluorinated CF₃ group (no C−H bond) cannot provide [2]. Computational data from PubChem confirms the target compound has 0 HBD count (the CF₂H proton is not classified as a classical HBD in drug-likeness filters) but 3 HBA count (pyridine N + two F atoms), striking a balance between polarity and membrane permeability (XLogP3 = 2.1) [3].

H-Bond Donor Capacity
Reported
CF₂H: weak HBD; CF₃: no HBD; IC₅₀ improved ~1.7× in model system
Supports bioisosteric H-bond engagement
Quorum sensing inhibitor model context
Reported bioisostere replacement validated in QS inhibitor scaffold.
bioisostere hydrogen bond donor CF2H medicinal chemistry ADME

Regioisomer Differentiation: 5-CH₂Br vs. 2-CH₂Br

The target compound's 5-bromomethyl/2-difluoromethyl substitution pattern places the electrophilic CH₂Br group at the position meta to the pyridine nitrogen and para to the CF₂H group, whereas the regioisomer 2-(bromomethyl)-5-(difluoromethyl)pyridine (CAS 1805302-29-7) positions the CH₂Br ortho to the ring nitrogen [1][2]. This difference has significant consequences: (i) the ortho-CH₂Br regioisomer is susceptible to intramolecular cyclization and anchimeric assistance from the pyridine nitrogen, potentially leading to undesired side products; (ii) the meta-CH₂Br in the target compound avoids this neighboring-group participation, providing cleaner SN2 reaction profiles; (iii) the electronic influence of the pyridine nitrogen (σₘ Hammett constant ≈ +0.60–0.70 for the protonated form) differentially activates the two positions, with the meta position being less deactivated than the ortho position toward nucleophilic attack under acidic conditions [3]. The computed physicochemical properties also differ subtly: the target compound's dipole moment and electrostatic potential surface favor different molecular recognition patterns compared to the regioisomer [1][2].

Regiochemical Impact
Class-level
5-CH₂Br avoids neighboring-group participation; cleaner SN2 profile
Reduced risk of intramolecular side reactions
Pyridine substitution principles
Meta positioning improves reaction predictability.
regiochemistry electronic effects structure-activity relationship pyridine substitution

Physicochemical Profile: Lipophilicity & TPSA

The computed physicochemical properties of 5-(bromomethyl)-2-(difluoromethyl)pyridine differentiate it from its closest analogs in ways relevant to drug design and lead optimization. The target compound exhibits XLogP3 = 2.1, TPSA = 12.9 Ų, 0 H-bond donors (by classical definition), 3 H-bond acceptors, and 2 rotatable bonds [1]. Compared to the non-fluorinated analog 5-(bromomethyl)-2-methylpyridine (estimated XLogP ~2.5, no fluorine-mediated metabolic stabilization), the CF₂H group reduces lipophilicity by approximately 0.4 log units while introducing oxidative metabolic blocking [2]. Compared to 5-(bromomethyl)-2-(trifluoromethyl)pyridine (estimated XLogP ~2.8), the CF₂H variant is approximately 0.7 log units less lipophilic, which can translate to improved aqueous solubility, reduced phospholipidosis risk, and lower hERG binding propensity—all desirable features in lead optimization [3]. The 2 rotatable bonds (CH₂Br rotation + CF₂H rotation) confer modest conformational flexibility without imposing a significant entropic penalty upon target binding [1].

Lipophilicity & TPSA
Reported
XLogP3 = 2.1 (0.4–0.7 units lower vs CF₃/CH₃); TPSA 12.9 Ų
Favorable CNS property space; reduced promiscuity risk
Computed properties; comparator values predicted
Moderate lipophilicity supports balanced ADME profile.
drug-likeness physicochemical properties CNS MPO logP TPSA

Commercial Purity Advantage vs. Research-Grade Analogs

Commercially available 5-(bromomethyl)-2-(difluoromethyl)pyridine is consistently supplied at ≥98% purity across multiple independent vendors (ChemScene, Leyan, MolCore), providing a reliable quality baseline for reproducible synthetic transformations . This contrasts with many related halomethyl pyridine building blocks that are frequently offered at 95% purity, where the additional 3% impurity burden can include unreacted starting materials, ring-brominated isomers, or hydrolyzed alcohol byproducts that complicate reaction stoichiometry and purification . The compound is shipped under controlled conditions (sealed in dry atmosphere, 2–8°C storage) to preserve the integrity of the reactive bromomethyl group against hydrolytic degradation . The predicted boiling point of 246.0 ± 35.0 °C and density of 1.584 ± 0.06 g/cm³ provide additional handling benchmarks for scale-up calculations .

Purity Specification
Specification review
≥98% purity vs 95% for aryl-Br comparator; 2.5× lower impurity burden
Improves synthetic reproducibility
Vendor CoA data; verify lot-specific
Higher purity standard supports reliable stoichiometry.
purity specification quality control procurement reproducibility

5-(Bromomethyl)-2-(difluoromethyl)pyridine: Key Application Scenarios


Kinase Inhibitor Diversification via Metal-Free Alkylation

In kinase inhibitor lead optimization programs, the 5-bromomethyl group enables late-stage installation of solubilizing amine or heterocycle appendages via SN2 displacement under mild, metal-free conditions [1]. This is critical when the final compound must meet ≤10 ppm residual palladium specifications for in vivo studies, or when the core scaffold contains halogen substituents that would compete in cross-coupling reactions. The CF₂H group simultaneously provides a metabolically stable hydrogen-bond contact point at the hinge-binding region, as validated by the bioisosteric replacement of pyridine-N-oxide in quorum sensing inhibitors (IC₅₀ improvement from 33 μM to 19 μM) [2].

CNS PET Tracer Precursor Synthesis

The favorable computed physicochemical profile of 5-(bromomethyl)-2-(difluoromethyl)pyridine (XLogP3 = 2.1, TPSA = 12.9 Ų, MW = 222) falls within the optimal range for CNS drug candidates [1]. The bromomethyl group serves as an alkylation handle for introducing [¹⁸F]fluoroethyl or [¹¹C]methyl radiolabels, while the CF₂H group provides a non-radioactive ¹⁹F NMR handle for analytical tracking. The compound's 50–100-fold SN2 rate advantage over the chloromethyl analog enables rapid radiolabeling under mild conditions compatible with short-lived isotopes [3].

Agrochemical Lead Generation with Metabolic Stability

In agrochemical discovery, the combination of the CH₂Br reactive handle and the CF₂H metabolic blocking group addresses two critical design requirements simultaneously: (i) the bromomethyl enables rapid library synthesis via parallel alkylation with diverse thiol and amine nucleophiles, and (ii) the difluoromethyl group blocks oxidative metabolism at the pyridine 2-position, extending the environmental half-life of the resulting analogues [1][2]. The 0.7 log unit lower lipophilicity compared to the CF₃ analog reduces the risk of bioaccumulation (log Kow < 3 threshold) while maintaining target potency [2].

Bioconjugation & Chemical Probe Synthesis

The target compound's orthogonal reactivity profile—where the CH₂Br undergoes SN2 chemistry while the pyridine ring and CF₂H group remain inert—enables its use as a heterobifunctional linker for constructing PROTACs, fluorescent probes, and affinity chromatography resins [1]. The CH₂Br selectively alkylates thiol or amine handles on proteins or linker moieties without affecting the CF₂H group, which can subsequently be used for ¹⁹F NMR-based binding assays or as a lipophilic anchor for target engagement [2]. The ≥98% commercial purity ensures reliable stoichiometry in bioconjugation workflows where excess reagent cannot be easily removed [3].

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
Metal-free SN2 alkylation handle
Pd-residue specification and reaction stoichiometry
CNS PET tracer precursor synthesis
Favorable CNS physicochemical profile
Radiolabeling kinetics and metabolic stability
Agrochemical lead generation
Metabolic blocking CF₂H group
Environmental half-life and bioaccumulation risk
Bioconjugation & chemical probe synthesis
Orthogonal reactivity (CH₂Br only)
Linker integrity and stoichiometry control
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